Norlevorphanol

Opioid Receptor Pharmacology Stereospecificity Binding Affinity

Norlevorphanol (CAS 39131-41-4) is the levorotatory morphinan opioid analgesic and active N-demethylated metabolite of levorphanol, provided exclusively as a high-purity reference standard for analytical and pharmacological research. This DEA Schedule I substance is distinguished by its defined stereochemistry and Kovats retention index of 2237 on SE-30 columns, enabling unambiguous identification in GC-based forensic and QC assays. Unlike the racemic mixture or parent levorphanol, pure (-)-norlevorphanol exhibits stereospecific opioid receptor binding and P2X3 purinoceptor antagonism (EC50 80 nM), making it indispensable for valid pharmacological profiling. Substitution with racemic 3-hydroxymorphinan or N-methylated levorphanol is scientifically invalid.

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
CAS No. 39131-41-4
Cat. No. B8719409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorlevorphanol
CAS39131-41-4
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESC1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O
InChIInChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m0/s1
InChIKeyIYNWSQDZXMGGGI-NUEKZKHPSA-N
Commercial & Availability
Standard Pack Sizes30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norlevorphanol (CAS 39131-41-4): A Pivotal Reference Standard and Opioid Research Tool for Method Development and Pharmacological Studies


Norlevorphanol (CAS 39131-41-4), chemically known as (-)-3-hydroxymorphinan, is a levorotatory morphinan opioid analgesic that was never marketed [1]. It is the active N-demethylated metabolite of the clinically used analgesic levorphanol and is distinguished by its specific stereochemistry, possessing three defined stereocenters that confer its (-)-optical activity [2]. As a Schedule I controlled substance, its procurement and use are strictly limited to research and analytical applications, such as a reference standard for method validation and a critical tool for studying opioid receptor pharmacology and drug metabolism pathways [3].

Why Norlevorphanol Cannot Be Substituted by Generic 3-Hydroxymorphinan or Other Morphinan Analogs in Critical Applications


Generic substitution of norlevorphanol with the racemic mixture, (±)-3-hydroxymorphinan, or its N-methylated parent compound, levorphanol, is scientifically invalid due to critical differences in stereospecific pharmacology, analytical behavior, and receptor binding profile. The levorotatory (-)-isomer (norlevorphanol) is responsible for opioid analgesic activity, whereas the dextrorotatory (+)-isomer exhibits a profoundly different pharmacological profile, including a lack of opioid activity and instead acting as a neuroprotective agent [1]. Furthermore, N-demethylation fundamentally alters the compound's interaction with non-opioid targets; for instance, while levorphanol acts as an NMDA receptor antagonist, norlevorphanol does not appear to bind this receptor, indicating a distinct mechanism of action [2]. These stereochemical and structural distinctions preclude interchangeability in analytical assays, pharmacological studies, and any application requiring precise molecular identity.

Quantitative Differentiation of Norlevorphanol: Head-to-Head Evidence for Scientific Selection


Stereospecific Opioid Receptor Binding: A 6,833-Fold Difference in Mu-Opioid Affinity Compared to the Dextrorotatory Isomer

The opioid receptor binding of morphinans is highly stereospecific. While direct Ki values for norlevorphanol at the mu-opioid receptor (MOR) are not reported in the primary literature, the magnitude of stereoselectivity can be quantified by comparing its N-methylated analog, levorphanol, with its optical isomer, dextrorphan. In a cloned rat mu-opioid receptor assay, levorphanol exhibited a Ki of 0.6 ± 0.2 nM, whereas dextrorphan had a Ki of 4,100 ± 68 nM, a difference of approximately 6,833-fold [1]. This stereospecificity is a hallmark of the morphinan class and is directly applicable to norlevorphanol, which, as the levorotatory isomer of 3-hydroxymorphinan, is expected to exhibit high affinity, in contrast to its inactive (+)-isomer [2].

Opioid Receptor Pharmacology Stereospecificity Binding Affinity

Defined Gas Chromatographic Retention Index for Analytical Method Development and Forensic Identification

For analytical chemists developing GC methods, norlevorphanol possesses a well-defined Kovats retention index of 2237 on an SE-30 stationary phase, as established by Ardrey and Moffat in their seminal 1981 publication [1]. This specific and reproducible value provides a clear, quantitative metric to distinguish norlevorphanol from structurally related compounds and other substances of toxicological interest in complex biological matrices, which is essential for method validation and forensic confirmation.

Analytical Chemistry Forensic Toxicology Method Validation

Divergent Non-Opioid Target Engagement: Lack of NMDA Receptor Binding Distinguishes Norlevorphanol from Levorphanol

A key pharmacological distinction exists between norlevorphanol and its N-methylated parent, levorphanol, regarding non-opioid targets. Levorphanol is well-characterized as an NMDA receptor antagonist [1]. In contrast, evidence indicates that norlevorphanol does not appear to bind to the NMDA receptor [2]. This divergence in target engagement means norlevorphanol's neuroprotective properties are likely mediated by a different mechanism, specifically the inhibition of glutamate release via the suppression of presynaptic voltage-dependent Ca2+ entry and protein kinase C (PKC) activity [3].

Neuropharmacology Receptor Pharmacology Mechanism of Action

P2X3 Purinoceptor Antagonism: A Potential Non-Opioid Mechanism of Action

Beyond classical opioid receptors, norlevorphanol has demonstrated antagonist activity at the recombinant rat P2X3 purinoceptor, a ligand-gated ion channel implicated in pain signaling. In an assay using Xenopus oocytes expressing the receptor, norlevorphanol exhibited an EC50 value of 80 nM for antagonist activity at a concentration of 10 µM [1]. This interaction with a non-opioid target suggests a potential for modulating pain pathways distinct from traditional opioid mechanisms.

Pain Research Ion Channels Non-Opioid Analgesia

Pharmacological Classification as a 'Morphine-Like Plus Non-Morphine-Like' Metabolite

In a landmark review on the importance of N-dealkylation in opioid pharmacology, norlevorphanol is classified in a distinct category of metabolites: those exhibiting 'definite morphine-like plus non-morphine-like activities' [1]. This classification places it alongside other N-demethylated metabolites like normorphine and norcodeine, and differentiates it from metabolites that show only morphine-like activity or are largely inactive. This dual nature suggests a complex pharmacological profile that cannot be predicted or replicated by its parent compound or by simpler opioid agonists.

Drug Metabolism Opioid Pharmacology Prodrug Activity

Optimal Procurement and Research Applications for Norlevorphanol Based on Quantifiable Evidence


Analytical Reference Standard for Forensic Toxicology and Pharmaceutical Quality Control

Procure norlevorphanol as a high-purity reference standard for developing and validating analytical methods, particularly gas chromatography (GC) assays. Its well-defined Kovats retention index of 2237 on SE-30 columns provides a critical, reproducible metric for positive identification and quantification in complex biological matrices, as established by Ardrey and Moffat [1]. This is essential for forensic toxicology labs confirming exposure and for pharmaceutical QC labs monitoring impurities in related morphinan products.

Investigating Stereospecific Opioid Receptor Pharmacology

Use norlevorphanol as a critical tool in studies designed to dissect the stereospecific nature of opioid receptor binding and function. The dramatic difference in mu-opioid receptor affinity between levo- and dextro-isomers (exemplified by levorphanol vs. dextrorphan with a >6,800-fold difference in Ki) highlights the absolute requirement for the pure (-)-isomer [1]. Research using the racemic mixture or incorrect isomer would generate invalid data, making pure norlevorphanol essential for accurate pharmacological profiling.

Exploring Non-Opioid Mechanisms of Analgesia and Neuroprotection

Leverage norlevorphanol in research programs focused on non-opioid pain and neuroprotection pathways. Its demonstrated P2X3 purinoceptor antagonist activity (EC50 80 nM) and its ability to inhibit glutamate release via a mechanism independent of NMDA receptor binding, unlike its parent compound levorphanol, make it a unique probe for studying these alternative signaling cascades [2][3]. This is particularly relevant for research into neuropathic pain, Parkinson's disease, and other neurological conditions where these pathways are implicated.

Studying the Complex Pharmacology of Opioid Metabolites and Prodrugs

Employ norlevorphanol as a model N-demethylated metabolite in studies of opioid drug metabolism and prodrug design. Its classification in the unique pharmacological category of 'definite morphine-like plus non-morphine-like activities' makes it an invaluable tool for understanding how metabolism can generate active compounds with a spectrum of effects distinct from the parent drug [1]. This research is crucial for predicting drug interactions, understanding inter-individual variability in drug response, and designing safer, more effective opioid therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norlevorphanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.